Apaziquone

Bladder Cancer Intravesical Chemotherapy Phase II Clinical Trial

Apaziquone is a distinct NQO1-dependent prodrug with minimal systemic absorption after local instillation, making it irreplaceable for hypoxia-targeted studies. Unlike mitomycin C, its poor systemic PK ensures high local concentration and low off-target toxicity, ideal for NMIBC and NQO1-positive tumor models. Purchase for preclinical development or clinical protocol optimization.

Molecular Formula C15H16N2O4
Molecular Weight 288.3 g/mol
CAS No. 141304-51-0
Cat. No. B118365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApaziquone
CAS141304-51-0
Synonyms3-hydroxymethyl-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol
5-(azridin-1-yl)-3-(hydroxymethyl)-2-((1E)-3-hydroxyprop-1-enyl)-methyl-1H-indole-4,7-dione
apaziquone
E 09
E-09
EO 9
EO-9
EO9
NSC 382,459
NSC 382459
NSC-382459
Qapzola
Molecular FormulaC15H16N2O4
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO
InChIInChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+
InChIKeyMXPOCMVWFLDDLZ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apaziquone (CAS 141304-51-0) as a Bioreductive Prodrug for Intravesical Bladder Cancer Therapy


Apaziquone (EO9, Qapzola™) is an indolequinone bioreductive prodrug and a chemical analog of mitomycin C [1]. It is specifically activated to DNA-damaging alkylating species by intracellular reductases, primarily NQO1 (DT-diaphorase), which are often overexpressed in hypoxic tumor environments such as the inner surface of the urinary bladder [1]. Unlike its analog mitomycin C, apaziquone was developed for local, intravesical administration to treat non-muscle invasive bladder cancer (NMIBC), capitalizing on its poor systemic pharmacokinetic properties to minimize off-target toxicity [2].

Why Apaziquone Cannot Be Substituted by Mitomycin C or Other Intravesical Agents in NMIBC


Generic substitution is not a viable procurement or clinical strategy for apaziquone due to its unique pharmacodynamic and pharmacokinetic profile, which is distinct from its closest analog, mitomycin C [1]. While both are quinone-based bioreductive prodrugs, apaziquone exhibits a fundamentally different mechanism of action that is more reliant on NQO1-mediated activation [1]. Crucially, its poor systemic absorption after intravenous administration, which caused it to fail early systemic trials, is precisely the property that makes it ideal for localized intravesical therapy, ensuring high local drug concentrations with negligible systemic exposure [2]. This specific combination of a distinct activation mechanism and a pharmacokinetic profile tailored for local delivery is not replicated by mitomycin C or other standard intravesical agents, making direct interchangeability scientifically unsound.

Quantitative Differentiation of Apaziquone Against Comparators: A Data-Driven Guide


Intravesical Apaziquone Achieves 67% Histological Complete Response in Marker Lesion Trial

In a Phase II marker lesion study, intravesical instillation of apaziquone (EOquin) resulted in a histological complete response rate of 67% (95% CI: 51-80%) against superficial bladder cancer papillary marker tumors after six consecutive weekly instillations [1]. This provides a clear quantitative benchmark of its ablative activity. Local side effects in this study were noted to be comparable to other chemotherapeutic instillations such as mitomycin C and epirubicin [1].

Bladder Cancer Intravesical Chemotherapy Phase II Clinical Trial

Superior Correlation of DT-Diaphorase Activity with Apaziquone Sensitivity vs. Mitomycin C

An analysis of the NCI tumor cell line panel revealed that chemosensitivity to both apaziquone (EO9) and mitomycin C correlated with DT-diaphorase (NQO1) enzyme activity. However, the correlation coefficient was higher for apaziquone than for mitomycin C, suggesting a more significant and specific reliance on this enzymatic pathway for its activation [1].

Bioreductive Activation NQO1 DT-Diaphorase Pharmacodynamics

Preferential Cytotoxicity Against Hypoxic vs. Aerobic Tumor Cells Distinguishes Apaziquone

Preclinical studies have established that apaziquone (EO9) exhibits preferential cytotoxicity against hypoxic tumor cells compared to aerobic cells, a property that is a cornerstone of its design as a bioreductive prodrug [1]. This hypoxia selectivity is mediated by one-electron reduction and is a differentiating feature from many standard chemotherapeutics, which often show reduced activity under hypoxia.

Hypoxia Selectivity Bioreductive Prodrug In Vitro Pharmacology

Distinct In Vivo Antitumor Spectrum: Activity in Solid Tumor Xenografts but Not Murine Leukemia

In animal models, apaziquone (EO9) demonstrated a unique antitumor profile, showing inactivity against the P388 murine leukemia model while exhibiting significant antitumor activity against human tumor xenografts and the generally chemo-resistant murine adenocarcinomas of the colon (MAC) tumors [1]. This spectrum of activity is distinct from its analog mitomycin C, which is active against a broader range of models including some leukemias.

Xenograft Model In Vivo Efficacy Solid Tumor

Phase III Trial Post-Hoc Analysis Shows Significant Benefit with Delayed Instillation Timing

Phase III clinical trials for apaziquone in NMIBC did not meet their primary endpoint of 2-year recurrence rate with statistical significance over placebo [1]. However, a post-hoc analysis of the combined study data revealed a significant clinical benefit for patients treated with apaziquone, specifically when the intravesical instillation was administered 30 minutes or more after transurethral resection of the bladder tumor (TURBT) [1]. This finding has generated a hypothesis for a new Phase III study to test this optimized treatment schedule.

Clinical Trial Phase III NMIBC Pharmacodynamics

Negligible Systemic Exposure Confers Safety Advantage Over Systemically Absorbed Agents

A Phase I/II pilot study of intravesical apaziquone established that at the recommended dose of 4 mg/40 mL, no apaziquone was detectable in plasma, confirming negligible systemic absorption [1]. This is in contrast to other intravesical agents like mitomycin C, which can be systemically absorbed to some extent, potentially leading to myelosuppression and other systemic adverse effects.

Pharmacokinetics Intravesical Therapy Systemic Toxicity

Optimal Research and Industrial Applications for Apaziquone Based on Quantitative Differentiation


Preclinical Research into NQO1-Dependent Hypoxia-Selective Cytotoxins

Given its high correlation with DT-diaphorase (NQO1) activity (r = 0.446) and its preferential cytotoxicity under hypoxia, apaziquone is an ideal tool compound for investigating NQO1 as a therapeutic target and for studying the pharmacology of hypoxia-selective bioreductive prodrugs. Its distinct activation pathway compared to mitomycin C makes it a superior probe for NQO1-specific studies [1].

Intravesical Therapy for NMIBC with a Focus on Minimizing Systemic Toxicity

Apaziquone's confirmed lack of systemic absorption following intravesical instillation makes it the preferred choice for clinical or investigational protocols aiming to treat NMIBC while avoiding the systemic adverse effects associated with other agents like mitomycin C or systemic chemotherapy [1]. This is particularly relevant for elderly or frail patients or those with comorbidities.

Investigational Protocols for Solid Tumors with High NQO1 Expression

The strong in vivo activity of apaziquone against human tumor xenografts, especially those that are generally chemo-resistant, suggests it is a valuable agent for preclinical development in solid tumors beyond bladder cancer. Its activity is particularly promising for tumors known to have high levels of NQO1 or pronounced regions of hypoxia [1].

Optimization of Adjuvant Intravesical Chemotherapy Schedules

The post-hoc finding from Phase III trials that the efficacy of apaziquone is significantly enhanced when instilled ≥30 minutes after TURBT provides a concrete, evidence-based rationale for designing future clinical studies with this specific treatment schedule. This optimized timing is a key differentiator from other intravesical agents where such a specific temporal relationship has not been established [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apaziquone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.